molecular formula C23H30N2O2 B6135092 Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B6135092
M. Wt: 366.5 g/mol
InChI Key: MMZSNZZOTNQCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves multiple steps. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include NBS/AIBN for radical bromination, triethyl phosphite for phosphonation, and NaH in THF for further functionalization . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it is explored for its potential antibacterial, antifungal, and antiviral properties . It is also studied for its anti-inflammatory, analgesic, and anticancer activities . In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone can be compared with other furan derivatives such as 2-furoic acid and benzofuran derivatives. While these compounds share a common furan nucleus, the presence of additional functional groups in this compound imparts unique biological and chemical properties . This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18(2)20-6-4-19(5-7-20)14-24-11-3-9-23(16-24)10-12-25(17-23)22(26)21-8-13-27-15-21/h4-8,13,15,18H,3,9-12,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZSNZZOTNQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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